1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanamine
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Overview
Description
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanamine is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives .
Scientific Research Applications
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The quinoline and pyridine moieties allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoline: Shares the quinoline moiety but lacks the pyridine ring.
4-Methylpyridine: Contains the pyridine ring but does not have the quinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties.
Uniqueness
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanamine is unique due to the combination of the quinoline and pyridine moieties in a single molecule. This dual structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components .
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C17H21N3/c1-12-10-17(19-11-15(12)13(2)18)20-9-5-7-14-6-3-4-8-16(14)20/h3-4,6,8,10-11,13H,5,7,9,18H2,1-2H3 |
InChI Key |
XIICUFVAMYZNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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